molecular formula C19H23FN4O3 B6974989 3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one

3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one

Cat. No.: B6974989
M. Wt: 374.4 g/mol
InChI Key: YJEYRXXVIRVKQM-UHFFFAOYSA-N
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Description

"3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one" is a complex organic compound with notable applications in several fields, including medicinal chemistry and materials science. It's characterized by its intricate structure, incorporating multiple functional groups that contribute to its reactivity and utility in various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process starting with the preparation of intermediate building blocks. Here's a general outline:

  • Starting Materials: : Begin with 3-fluoropyridine and piperidine as key starting materials.

  • Formation of Intermediate: : React 3-fluoropyridine with oxalyl chloride to introduce the fluoro functionality and form a reactive intermediate.

  • Coupling with Piperidine: : The intermediate is then coupled with a piperidine derivative under controlled conditions, likely using a base such as triethylamine.

  • Formation of Core Structure: : Introducing the diethyl groups and forming the pyridazinone core is achieved through a cyclization reaction, possibly involving a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This may involve:

  • Use of automated synthesis reactors.

  • Implementation of efficient separation techniques such as chromatography.

  • Rigorous quality control to ensure consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can be oxidized using agents like potassium permanganate.

  • Reduction: : Reduction is possible with reagents such as lithium aluminum hydride, targeting specific functional groups.

  • Substitution: : Nucleophilic substitution reactions are facilitated by the electron-withdrawing fluorine atom.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Lithium aluminum hydride in an anhydrous ether solvent.

  • Substitution: : Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed from These Reactions

  • Oxidation can yield carboxylic acids or ketones depending on the conditions.

  • Reduction often results in the formation of alcohols or alkanes.

  • Substitution reactions typically yield new derivatives with varied functional groups, enhancing its utility in synthesis.

Scientific Research Applications

Chemistry

Utilized as a precursor in the synthesis of complex molecules, particularly in heterocyclic chemistry.

Biology

Studied for its potential biological activity, particularly its interactions with enzymes or receptors in medicinal chemistry.

Medicine

Explored as a lead compound in the development of new pharmaceuticals due to its unique structural features.

Industry

Used in materials science for the development of new materials with specific properties, like conductive polymers or light-absorbing materials.

Mechanism of Action

Molecular Targets and Pathways

The compound's activity often involves interaction with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. Its fluoropyridine moiety plays a crucial role in binding interactions due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-diethyl-1H-pyridazin-6-one: : Lacks the piperidine and fluoropyridine moieties, making it less versatile.

  • 5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one: : Similar but without the diethyl groups, possibly affecting its reactivity and binding properties.

Uniqueness

The combination of diethyl, fluoropyridine, and piperidine groups in "3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one" provides a unique scaffold that offers diverse reactivity and strong potential for biological activity, distinguishing it from simpler analogs.

Does that cover what you need, or is there anything more specific you’re curious about? Let’s keep exploring this fascinating compound.

Properties

IUPAC Name

3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c1-3-13-15(4-2)22-23-17(25)16(13)19(26)24-10-7-12(8-11-24)27-18-14(20)6-5-9-21-18/h5-6,9,12H,3-4,7-8,10-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEYRXXVIRVKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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